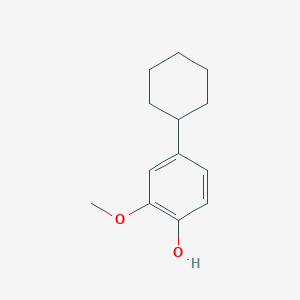

4-Cyclohexyl-2-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-シクロヘキシル-2-メトキシフェノールは、分子式がC13H18O2、分子量が206.287 g/molの有機化合物です 。これは、ベンゼン環にシクロヘキシル基が結合し、ヒドロキシル基に対してオルト位にメトキシ基が結合したフェノール系化合物です。

準備方法

4-シクロヘキシル-2-メトキシフェノールの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、担持金属触媒を用いたリグニン系フェノール化合物の水素化です。たとえば、Ni/CaO-H-ZSM-5触媒を用いて、エタノール媒体中で140℃、10 bar H2圧力で4-フェノキシフェノールを水素化分解すると、シクロヘキサノール中間体が生成されます 。もう1つの方法は、塩基性条件下でフェノール系化合物をシクロヘキシルハライドでアルキル化することです。

化学反応解析

4-シクロヘキシル-2-メトキシフェノールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されてキノンを形成します。

還元: 芳香環は水素化されてシクロヘキサノール誘導体を形成します。

置換: メトキシ基は、求核性芳香族置換反応によって他の官能基に置換できます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、金属触媒を用いた水素ガスなどの還元剤、メトキシドナトリウムなどの求核剤があります。これらの反応から生成される主な生成物には、シクロヘキサノール誘導体、キノン、および置換フェノールがあります .

科学研究への応用

4-シクロヘキシル-2-メトキシフェノールは、いくつかの科学研究に利用されています。

化学: さまざまな有機化合物の合成の中間体として使用されます。

生物学: 抗酸化作用の可能性があり、酸化ストレスやフリーラジカル捕捉に関する研究に使用できます.

医学: その誘導体は、抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。

化学反応の分析

4-Cyclohexyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be hydrogenated to form cyclohexanol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with metal catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions include cyclohexanol derivatives, quinones, and substituted phenols .

科学的研究の応用

4-Cyclohexyl-2-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

4-シクロヘキシル-2-メトキシフェノールの作用機序は、フリーラジカルや活性酸素種との相互作用を伴います。フェノール性ヒドロキシル基は、水素原子を供与してフリーラジカルを中和することができ、これにより酸化ストレスが軽減されます。この抗酸化作用は、水素原子供与後に形成されるフェノキシラジカルの安定化によって媒介されます .

類似化合物との比較

4-シクロヘキシル-2-メトキシフェノールは、4-メトキシフェノールや2,6-ジメトキシフェノールなどの他のメトキシフェノールと比較することができます。これらの化合物はすべて抗酸化作用を示しますが、4-シクロヘキシル-2-メトキシフェノールは、シクロヘキシル基の存在によって特徴付けられ、疎水性と潜在的なバイオアベイラビリティを向上させています 。類似の化合物には、以下が含まれます。

- 4-メトキシフェノール

- 2,6-ジメトキシフェノール

- 4-シクロヘキシル-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール

特性

CAS番号 |

19521-72-3 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

4-cyclohexyl-2-methoxyphenol |

InChI |

InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |

InChIキー |

SFKOSFQNRNFREE-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C2CCCCC2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)

![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)

![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)

![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)